(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
2-amino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranose is the pyranose form of muramic acid. It is functionally related to a 2-amino-2-deoxy-D-glucopyranose.
Muramate is a natural product found in Synechococcus elongatus with data available.
Compounds consisting of glucosamine and lactate joined by an ether linkage. They occur naturally as N-acetyl derivatives in peptidoglycan, the characteristic polysaccharide composing bacterial cell walls. (From Dorland, 28th ed)
Muramate is a natural product found in Synechococcus elongatus with data available.
Compounds consisting of glucosamine and lactate joined by an ether linkage. They occur naturally as N-acetyl derivatives in peptidoglycan, the characteristic polysaccharide composing bacterial cell walls. (From Dorland, 28th ed)
Brand Name:
Vulcanchem
CAS No.:
1114-41-6
VCID:
VC20770281
InChI:
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1
SMILES:
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N
Molecular Formula:
C9H17NO7
Molecular Weight:
251.23 g/mol
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
CAS No.: 1114-41-6
Cat. No.: VC20770281
Molecular Formula: C9H17NO7
Molecular Weight: 251.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-amino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranose is the pyranose form of muramic acid. It is functionally related to a 2-amino-2-deoxy-D-glucopyranose. Muramate is a natural product found in Synechococcus elongatus with data available. Compounds consisting of glucosamine and lactate joined by an ether linkage. They occur naturally as N-acetyl derivatives in peptidoglycan, the characteristic polysaccharide composing bacterial cell walls. (From Dorland, 28th ed) |
|---|---|
| CAS No. | 1114-41-6 |
| Molecular Formula | C9H17NO7 |
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | (2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
| Standard InChI | InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1 |
| Standard InChI Key | MSFSPUZXLOGKHJ-PGYHGBPZSA-N |
| Isomeric SMILES | C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O |
| SMILES | CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
| Canonical SMILES | CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
| Melting Point | 153°C |
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